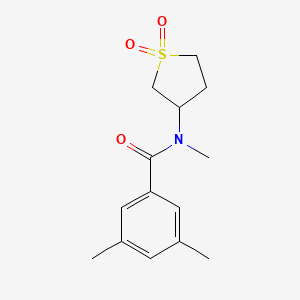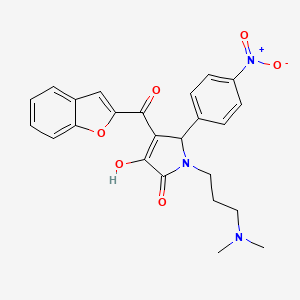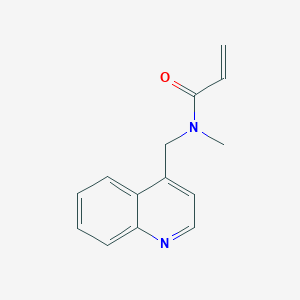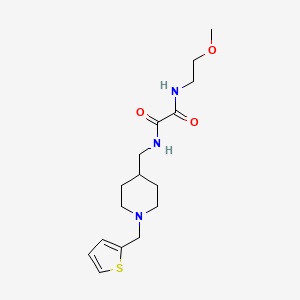
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide” is a chemical compound . It has a molecular formula of C5H9NO3S-2 and a molecular weight of 163.19486 .
Synthesis Analysis
A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized as part of a study . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular weight of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is 163.19486 g/mol .Chemical Reactions Analysis
The researchers in the study identified a new ether-based scaffold and paired this with a novel sulfone-based head group to afford a new class of GIRK1/2 activators. Chemical optimization improved potency, human liver microsome stability, and brain penetration in rat (K p) .Physical And Chemical Properties Analysis
The molecular weight of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is 163.19486 g/mol .科学的研究の応用
Tumor Imaging and Diagnosis
Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1 : A study highlighted the use of a radiolabeled compound similar in structure to "N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide" for PET imaging to evaluate tumor proliferation. This agent demonstrated promise in assessing the proliferative status of solid tumors, showing significant correlation with tumor markers like Ki-67. The research indicated its potential for clinical trials in imaging cancer proliferation (Dehdashti et al., 2013).
Environmental and Health Impact Studies
Human Urinary Excretion of Non-persistent Environmental Chemicals : Another study focused on the excretion patterns of various industrial chemicals, including phthalates and parabens, which share common usage patterns with the target compound in consumer products. This research provides insights into human exposure levels and potential health implications, laying groundwork for examining similar compounds (Frederiksen et al., 2014).
Endocrine Disruption and Toxicity Evaluation
Systemic Uptake and Hormonal Impact Studies : Investigations into the systemic absorption and impact on endocrine function of chemically related compounds (e.g., diethyl phthalate, dibutyl phthalate, butyl paraben) following topical application revealed their potential to influence hormone levels. Such studies are crucial for understanding the broader implications of exposure to synthetic compounds on human health, offering a basis for evaluating the effects of "this compound" and similar substances (Janjua et al., 2007).
Firefighter Exposure to Toxic Compounds
Exposure in Occupational Settings : Research into the exposure of firefighters to a range of toxic compounds, including dioxins and furans, provides an example of occupational risk assessment related to hazardous substances. This study emphasizes the need for monitoring and managing exposure to potentially harmful compounds in high-risk professions, relevant for compounds with unknown or emerging health impacts (Shaw et al., 2013).
作用機序
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the modulation of cell excitability .
Biochemical Pathways
The activation of GIRK channels affects the potassium ion flow across the cell membrane, which is a crucial aspect of cellular excitability . This can have downstream effects on various physiological processes, including heart rate regulation and neurotransmission .
Result of Action
The activation of GIRK channels by this compound can lead to changes in cellular excitability. This can have various molecular and cellular effects, depending on the specific cell type and the physiological context .
将来の方向性
The discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as GIRK1/2 potassium channel activators opens up new possibilities for research . These compounds could potentially be used in the treatment of conditions like pain perception, epilepsy, reward/addiction, and anxiety .
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,3,5-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10-6-11(2)8-12(7-10)14(16)15(3)13-4-5-19(17,18)9-13/h6-8,13H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIZWRQNAUWZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C2CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)


![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469748.png)
![N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2469749.png)

![N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469753.png)
![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2469755.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2469756.png)
![Methyl 4-[4-({4-[(dimethylamino)sulfonyl]anilino}carbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2469757.png)


![3-Cyano-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2469761.png)
